(2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide
Overview
Description
(2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide is a chemical compound with the molecular formula C25H22IOP and a molecular weight of 496.33 g/mol . It is a phosphonium salt that has applications in various fields of scientific research, including chemistry, biology, and industry.
Preparation Methods
The synthesis of (2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide typically involves the reaction of triphenylphosphine with 2-hydroxy-5-methylbenzyl iodide under specific conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference . The product is then purified using techniques such as recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
(2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide involves its interaction with molecular targets such as enzymes and receptors. The phosphonium group can interact with negatively charged sites on proteins and other biomolecules, affecting their function and activity . This interaction can modulate various cellular pathways, leading to changes in cellular behavior and responses .
Comparison with Similar Compounds
(2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide can be compared with other similar compounds, such as:
(2-Hydroxy-5-methylphenyl)triphenylphosphonium bromide: This compound has a similar structure but contains a bromide ion instead of an iodide ion.
Triphenylphosphonium derivatives: These compounds have different substituents on the phenyl rings, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and the presence of the iodide ion, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
(2-hydroxy-5-methylphenyl)-triphenylphosphanium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21OP.HI/c1-20-17-18-24(26)25(19-20)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-19H,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPKCMSZBCTKTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22IOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2005487-70-5 | |
Record name | (2-Hydroxy-5-methylphenyl)triphenylphosphonium Iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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